molecular formula C6H12N2O B1148631 2-(piperazin-2-yl)acetaldehyde CAS No. 14465-86-2

2-(piperazin-2-yl)acetaldehyde

Cat. No.: B1148631
CAS No.: 14465-86-2
M. Wt: 128.17228
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperazin-2-yl)acetaldehyde is a nitrogen-containing heterocyclic compound featuring a piperazine ring substituted at the 2-position with an acetaldehyde group. Piperazine derivatives are widely studied due to their versatility in pharmaceuticals, agrochemicals, and organic synthesis.

Properties

CAS No.

14465-86-2

Molecular Formula

C6H12N2O

Molecular Weight

128.17228

Synonyms

2-(piperazin-2-yl)acetaldehyde

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Structural Analysis

Compound Name Functional Group Key Structural Features
This compound Aldehyde Piperazine ring with aldehyde at C2 position
2-[4-(Fmoc)piperazin-1-yl]acetic acid Carboxylic acid Fmoc-protected piperazine with acetic acid
N-Phenyl-2-(piperazin-1-yl)acetamide Amide Piperazine linked to phenylacetamide
Ethyl 2-(piperidin-4-yl)acetate Ester Piperidine ring with ester group
2 Acetyl Pyrazine Ketone Pyrazine ring with acetyl group
  • Aldehyde vs. Carboxylic Acid/Amide : The aldehyde group in this compound is more reactive than carboxylic acids or amides, enabling participation in nucleophilic addition reactions. This contrasts with 2-[4-(Fmoc)piperazin-1-yl]acetic acid, which is stabilized by the Fmoc group and carboxylate, making it suitable for peptide synthesis .
  • Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) offers greater hydrogen-bonding capacity compared to piperidine (one nitrogen), influencing solubility and biological interactions .

Physicochemical Properties

Property This compound* 2-[4-(Fmoc)piperazin-1-yl]acetic acid N-Phenyl-2-(piperazin-1-yl)acetamide
Molecular Formula C₆H₁₁N₂O C₂₁H₂₂N₂O₄ C₁₂H₁₇N₃O
Molecular Weight (g/mol) 127.16 366.41 219.28
Reactivity High (aldehyde group) Moderate (carboxylic acid) Low (amide)
Solubility Likely polar solvents Polar aprotic solvents (e.g., DMF) Organic solvents (e.g., DCM)

*Calculated values for this compound based on structural analogs.

Key Research Findings

Piperazine in Drug Design: Piperazine rings enhance pharmacokinetic properties (e.g., solubility, BBB penetration).

Aldehyde Reactivity : The aldehyde group’s propensity for condensation reactions (e.g., forming imines) is critical in synthesizing heterocyclic compounds, as seen in pheromone biosynthesis .

Safety Profiles : Piperazine derivatives with amide or acid groups generally exhibit lower acute toxicity compared to aldehydes, which may require stricter handling protocols .

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